9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride

Amine basicity pKa modulation gem-difluoro effect

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride (CAS 2758004-05-4, MF C₈H₁₂ClF₂NO₃, MW 243.64 g/mol) is a gem-difluorinated bicyclic amino acid building block belonging to the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold class. This compound incorporates a conformationally constrained bridged piperidine isostere with a ring-oxygen atom at position 3, a secondary amine at position 7, a carboxylic acid at the bridgehead position 1, and two fluorine atoms installed at the 9-position.

Molecular Formula C8H12ClF2NO3
Molecular Weight 243.63 g/mol
Cat. No. B13559668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride
Molecular FormulaC8H12ClF2NO3
Molecular Weight243.63 g/mol
Structural Identifiers
SMILESC1C2COCC(C2(F)F)(CN1)C(=O)O.Cl
InChIInChI=1S/C8H11F2NO3.ClH/c9-8(10)5-1-11-3-7(8,6(12)13)4-14-2-5;/h5,11H,1-4H2,(H,12,13);1H
InChIKeyNDFXTCKXHXVXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic Acid Hydrochloride: Procurement-Relevant Physicochemical and Structural Baseline


9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride (CAS 2758004-05-4, MF C₈H₁₂ClF₂NO₃, MW 243.64 g/mol) is a gem-difluorinated bicyclic amino acid building block belonging to the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold class [1]. This compound incorporates a conformationally constrained bridged piperidine isostere with a ring-oxygen atom at position 3, a secondary amine at position 7, a carboxylic acid at the bridgehead position 1, and two fluorine atoms installed at the 9-position [2]. The 3-oxa-7-azabicyclo[3.3.1]nonane framework serves as a validated privileged scaffold in medicinal chemistry, most notably as the core of GPR119 agonists explored by Pfizer for metabolic disease indications [3]. The hydrochloride salt form enhances aqueous solubility and facilitates direct use in coupling reactions without additional salt-exchange steps. The compound is commercially available from multiple vendors at ≥98% purity .

Why 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic Acid Hydrochloride Cannot Be Replaced by Non-Fluorinated or Monocyclic Analogs


The gem-difluoro substitution at the 9-position of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is not a passive structural embellishment—it produces quantifiable shifts in amine basicity (ΔpKa = 2.35–2.87 units), lipophilicity (ΔLogP = +0.35 to +0.54 units for O-containing analogs), and carboxylic acid acidity (ΔpKa = −0.3 to −0.5 units) relative to the non-fluorinated parent scaffold [1][2]. These differences directly alter the speciation, permeability, and metabolic fate of derivatives incorporating this building block. Simple piperidine-4-carboxylic acid or 4,4-difluoropiperidine-2-carboxylic acid, while synthetically convenient, lack the conformational preorganization and the dual hydrogen-bonding capacity (ether oxygen + amine) that the bridged bicyclic framework provides. The oxa-aza bicyclic scaffold has been pharmacologically validated through GPR119 agonist optimization, where subtle changes in the bicyclic core geometry produced large differences in agonist pharmacology between rat and human orthologs [3]. Substituting the 9,9-difluoro variant with a non-fluorinated analog would unpredictably alter the ionization profile and metabolic vulnerability of downstream candidates, invalidating structure–activity relationships established during lead optimization.

Quantitative Differentiation Evidence: 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic Acid Hydrochloride vs. Closest Analogs


Gem-Difluorination at the 9-Position Produces a 2.35–2.87 pKa Unit Reduction in Secondary Amine Basicity vs. Non-Fluorinated 3-Oxa-7-Azabicyclo[3.3.1]nonane Scaffolds

The secondary amine in 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid exhibits a substantially reduced pKa compared to its non-fluorinated parent due to the strong electron-withdrawing inductive effect of the gem-CF₂ group. In the closely related 3-azabicyclo[3.3.1]nonane series, the 9,9-difluoro derivative 4d showed a pKa of 6.03 versus 9.17 for the non-fluorinated parent 23 (ΔpKa = −3.14) [1]. For hetera-substituted analogs bearing O or SO₂ at the 7-position (compounds 4a, 4b), the observed ΔpKa values were −2.35 and −2.87, respectively, confirming that the presence of the ring oxygen attenuates but does not eliminate the fluorine-induced basicity suppression [1]. The resulting amine pKa for this compound class falls within the range of 5.27–8.05, placing it well below the typical piperidine pKa of ~10–11 [1].

Amine basicity pKa modulation gem-difluoro effect piperidine isostere

Gem-Difluorination of the Oxa-Aza Bicyclic Scaffold Increases Lipophilicity by +0.35 to +0.54 LogP Units, Contrasting with the LogP-Decreasing Effect Observed in All-Carbon Bicyclic Analogs

Gem-difluorination exerts a scaffold-dependent effect on lipophilicity. In the all-carbon 3-azabicyclo[3.3.1]nonane series, gem-CF₂ introduction decreased LogP by 0.18 and 0.34 units for compound 29 and its lower homolog 34/33 (ΔLogP = −0.22) [1]. Critically, for hetera-substituted analogs containing oxygen in the ring (compounds 31 and 32), gem-difluorination reversed this trend—increasing LogP by +0.35 and +0.54 units, respectively [1]. The target compound, bearing both the ring oxygen and gem-CF₂ group, is predicted to exhibit this enhanced lipophilicity effect. The vendor-calculated LogP for the target compound is 0.3641 . This differential LogP response between all-carbon and hetera-substituted scaffolds is attributed to the compensation of dipole moment vectors in the oxa-containing analogs [1].

Lipophilicity LogP hetera-substituted bicyclic amines permeability

Gem-Difluorination Decreases the Carboxylic Acid pKa by 0.3–0.5 Units, Enhancing Acidity and Salt-Formation Propensity vs. Non-Fluorinated Bicyclic Carboxylic Acids

Systematic studies across functionalized gem-difluorocycloalkanes demonstrate that the CF₂ moiety decreases the pKa of pendant carboxylic acids by 0.3–0.5 units through its electron-withdrawing inductive effect [1][2]. This effect is consistent regardless of ring size (C3–C7) and is additive with the influence of ring oxygen atoms [2]. For the target compound, the combination of the ring oxygen and gem-CF₂ group at the 9-position produces a carboxylic acid that is measurably more acidic than both its non-fluorinated bicyclic analog and monocyclic piperidine carboxylic acids. The predicted pKa of the closely related 9,9-difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid is 3.93 ± 0.40 , consistent with the 0.3–0.5 unit depression from the non-fluorinated parent expected around pKa 4.3–4.5.

Carboxylic acid acidity gem-difluoro inductive effect salt formation solubility

Gem-Difluoro Substitution at the 9-Position Does Not Impair and May Slightly Improve Microsomal Metabolic Stability vs. Non-Fluorinated Bicyclic Analogs

The C–F bond is among the strongest single bonds in organic chemistry (~485 kJ/mol), and gem-difluoro substitution is well-established to attenuate cytochrome P450-mediated oxidative metabolism at adjacent positions . In a systematic study of functionalized gem-difluorocycloalkanes (C3–C7), intrinsic microsomal clearance (CLint) measurements in human liver microsomes revealed that gem-difluorination either did not affect or slightly improved metabolic stability compared to non-fluorinated counterparts [1]. This contrasts with the metabolic liability often introduced by mono-fluorination or by lipophilic alkyl substitution, where increased LogP frequently drives higher CLint. The bridged bicyclo[3.3.1]nonane scaffold additionally lacks the unsubstituted methylene positions adjacent to the nitrogen that are primary sites of N-dealkylation in monocyclic piperidines [2].

Metabolic stability microsomal clearance C-F bond strength oxidative metabolism resistance

The 3-Oxa-7-Azabicyclo[3.3.1]nonane Scaffold Provides Pharmacologically Validated Conformational Preorganization Distinguished from Monocyclic Piperidine Isosteres

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold serves as a conformationally constrained piperidine isostere that restricts the nitrogen lone pair orientation and the spatial relationship between the amine and the carboxylic acid handle. This constraint has been pharmacologically exploited in the Pfizer GPR119 agonist program, where oxaazabicyclo compounds (compounds 8, 9, and 11 in the J. Med. Chem. 2011 study) demonstrated that the bridged piperidine geometry directly governs agonist pharmacology, with the conformational analysis revealing that small changes in core structure produce large differences in functional activity between rat and human GPR119 orthologs [1]. The GPR119 agonist program ultimately identified optimized leads with EC₅₀ values of 65–228 nM at human GPR119 [2]. In contrast, monocyclic piperidine-4-carboxylic acid and its fluorinated derivatives lack this conformational preorganization, leading to greater entropic penalties upon target binding and less predictable SAR transferability across species orthologs [1].

Conformational constraint bridged piperidine GPR119 agonist structure–activity relationship

Scalable Synthesis Demonstrated to 150 g Batch Size Enables Reliable Procurement of Multi-Gram Quantities with Consistent Purity

The synthetic route to 9,9-difluoro-3-azabicyclo[3.n.1]alkane building blocks, developed by the Enamine group (Grygorenko lab), proceeds through a double-Mannich addition–deoxofluorination sequence that has been demonstrated to be scalable to 150 g (0.45 mol) without loss of efficiency [1]. The method employs N,N-bis(methoxymethyl)benzylamine as the imine precursor with a chlorosilane activator, followed by deoxofluorination using SF₄ in HF, and subsequent functional group manipulations including alkaline hydrolysis, LiAlH₄ reduction, Curtius rearrangement, and catalytic debenzylation [1]. The target compound (CAS 2758004-05-4) is commercially available from multiple suppliers including Leyan (98% purity), AKSci, and CymitQuimica, with catalog availability in quantities up to 10 g . This synthetic maturity distinguishes the 3-oxa-7-azabicyclo scaffold from less accessible bridged bicyclic systems that remain limited to milligram-scale academic preparations.

Scalable synthesis procurement viability deoxofluorination building block supply

Prioritized Application Scenarios for 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Balanced pKa and LogP for Blood–Brain Barrier Passage

Programs targeting CNS receptors with amine-containing pharmacophores can leverage the pKa-reduced secondary amine (ΔpKa = −2.35 to −2.87 vs. non-fluorinated scaffold) to increase the fraction of neutral species at physiological pH, a prerequisite for passive BBB penetration [1]. The concurrent LogP enhancement (+0.35 to +0.54 units for oxa-containing analogs) operates within a favorable range (predicted LogP 0.36) that avoids the lipophilicity-driven efflux and metabolic instability associated with LogP > 3 [1][2]. The carboxylic acid handle at the bridgehead position enables direct conjugation to CNS-targeting vectors or prodrug moieties without additional linker chemistry. The conformational rigidity of the bicyclic scaffold minimizes the entropic penalty of target binding, supporting improved binding free energy per heavy atom (ligand efficiency) compared to flexible piperidine alternatives [3].

Metabolic Disease Programs Exploiting the GPR119-Validated 3-Oxa-7-Azabicyclo Scaffold for Next-Generation Agonists

The Pfizer GPR119 agonist program established the 3-oxa-7-azabicyclo[3.3.1]nonane core as a privileged scaffold capable of delivering potent agonists (human GPR119 EC₅₀ = 65–228 nM) with tunable species selectivity [3]. The 9,9-difluoro variant of this carboxylic acid building block provides the additional pKa and LogP tuning knobs identified as critical for optimizing pharmacokinetics in the GPR119 series. The enhanced metabolic stability conferred by gem-difluorination [4] addresses a key liability of earlier GPR119 agonists that suffered from high hepatic clearance. The scaffold's dual hydrogen-bonding capacity (ring oxygen + amine nitrogen) has been demonstrated to engage the receptor through a conformation-based activation mechanism that can be rationally exploited for biased signaling design [3].

Parallel Library Synthesis of Protected Amino Acid Building Blocks for DNA-Encoded Library (DEL) and Fragment-Based Drug Discovery Platforms

The compound's orthogonal functional groups—carboxylic acid at C1 (for amide coupling), secondary amine at C7 (for sulfonylation, urea formation, or reductive amination), and the potential for further derivatization via ether oxygen proximity effects—make it a versatile core for library construction [1]. The demonstrated scalability to 150 g batch size [1] and commercial availability at ≥98% purity enable procurement of sufficient quantities for library production (typical DEL libraries require 100–500 g of core scaffold). The gem-difluoro group introduces a distinctive ¹⁹F NMR handle that can be exploited for hit confirmation and binding mode studies without requiring additional isotopic labeling. The enhanced acidity of the carboxylic acid (ΔpKa = −0.3 to −0.5) facilitates efficient amide coupling in high-throughput parallel synthesis formats [2].

Isosteric Replacement of Piperidine-4-Carboxylic Acid in Established Lead Series to Improve IP Position and Metabolic Stability

When a lead series containing a piperidine-4-carboxylic acid motif encounters metabolic instability (N-oxidation, N-dealkylation) or undesirable hERG activity, the 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid scaffold offers a patentably distinct isosteric replacement that simultaneously addresses all three liabilities [1][4]. The bridged bicyclic structure physically blocks metabolic access to the nitrogen, the reduced amine pKa decreases hERG channel blockade risk (which correlates with cationic amine character), and the introduction of two fluorine atoms and a ring oxygen creates distinct chemical matter for composition-of-matter patent filings. The preserved carboxylic acid geometry maintains the key binding interaction while the three-dimensional scaffold explores vectors inaccessible to the flat piperidine ring. The class-level metabolic stability data showing that gem-difluorination does not impair microsomal stability [4] supports the hypothesis that this replacement will not introduce new metabolic liabilities.

Quote Request

Request a Quote for 9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.